Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Ethyl trifluoroacetate is a chemical compound from the trifluoroacetate group . It’s used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA). It’s also used in the synthesis of various pharmaceutically active molecules and agricultural products .
Synthesis Analysis
Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another synthesis method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .Molecular Structure Analysis
The molecular formula of Ethyl trifluoroacetate is C4H5F3O2 . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Chemical Reactions Analysis
Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It’s involved in the syntheses of various pharmaceutically active molecules and agricultural products .Physical And Chemical Properties Analysis
Ethyl trifluoroacetate has a density of 1.1952 g/cm3 at 16.7 °C and a boiling point of 61 °C . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Reactivity and Synthesis of Derivatives
Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate was prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This research explores the reactivity of this compound towards a variety of electrophilic reagents, demonstrating its potential in the synthesis of novel organic compounds (Elnagdi et al., 1988).
Antimicrobial Assessment
A study focused on the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate. This compound reacted with hydrazine hydrate to give aminohydrazide, which upon further reactions yielded 1,3,4-oxadiazole-5-thiol structure. These structures were assessed for their antimicrobial properties, indicating the potential of these compounds in antimicrobial applications (Taha & El-Badry, 2010).
Safety And Hazards
Future Directions
properties
CAS RN |
751479-66-0 |
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Product Name |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |
Molecular Formula |
C8H10F3N3O5 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
InChI Key |
DWNHEOATMIJKLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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